molecular formula C12H15ClN2O2S2 B2732483 2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-28-1

2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2732483
CAS No.: 868217-28-1
M. Wt: 318.83
InChI Key: IUZFVVMGUZJXHP-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a thioether linkage, and an ethylsulfonyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the Ethylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study the biological activity of related compounds and their interactions with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorobenzyl and ethylsulfonyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)pyridine
  • 4-chlorobenzyl alcohol
  • (4-chlorobenzyl)triphenylphosphonium chloride

Uniqueness

2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its structural features, including the imidazole ring, thioether linkage, and ethylsulfonyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZFVVMGUZJXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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